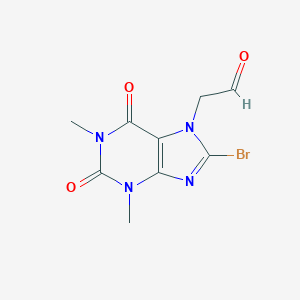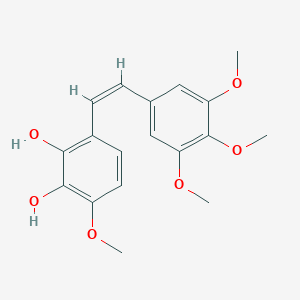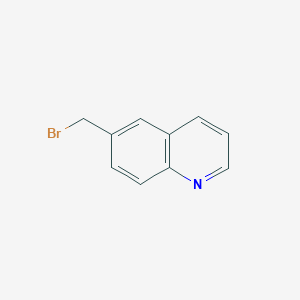
6-(Bromomethyl)quinoline
Overview
Description
6-(Bromomethyl)quinoline is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12795. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties : 6Bromo-5nitroquinoline shows significant antiproliferative and apoptotic activities against cancer cells, indicating its potential as a new anticancer drug (Kul Köprülü et al., 2018).
Synthesis of Biologically Active Compounds : The synthesis and bromination of 2-Methallylthio-3-(hydroxyiminomethyl)quinoline lead to the formation of 1-bromomethyl-4-((hydroxyimino)methyl)-1-quinoline, a compound with promising applications in organic synthesis and drug design (Sabo et al., 2021).
Improved Synthetic Yields : A study on the synthesis of 2-bromomethyl substituted ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate reported a 46% improvement in yield, achieving a 76% yield, which highlights advancements in the synthesis techniques for these compounds (Li Yan, 2014).
Antibacterial and Antifungal Activity : 2,3-bis(bromomethyl)quinoxaline derivatives exhibit antibacterial activity against Gram-positive bacteria and a wide antifungal activity spectrum (Ishikawa et al., 2012).
Potential in Technology Applications : Quinoline derivatives synthesized show promising nonlinear optical properties, suggesting their potential use in technology-related applications, such as in optoelectronics (Khalid et al., 2019).
Green Synthesis Approaches : Recent advances in the synthesis of quinolines, including methods using microwave, clay, and UV radiation, indicate a movement towards greener and more sustainable production of these compounds for medicinal and industrial applications (Prajapati et al., 2014).
Mechanism of Action
Target of Action
6-(Bromomethyl)quinoline is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives have been found to exhibit numerous biological activities such as antimicrobial, antifungal, anti-virulence, antiviral, and anti-parasitic
Mode of Action
The mode of action of quinoline derivatives often depends on the substitution on the heterocyclic pyridine ring . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death
Biochemical Pathways
These could potentially include pathways related to DNA replication, transcription, and protein synthesis, particularly in microbial organisms .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (20805 g/mol) and density (1538 g/mL at 25 °C) , suggest that it may have good bioavailability
Result of Action
Based on the known effects of quinoline derivatives, it’s likely that the compound could cause cellular damage and death in microbial organisms by interfering with critical biological processes such as dna replication .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the compound’s solubility in water and organic solvents could affect its distribution and bioavailability in different environments Additionally, factors such as pH, temperature, and the presence of other chemical species could potentially affect its stability and reactivity
Properties
IUPAC Name |
6-(bromomethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTNKPYDDZEAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CBr)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80279479 | |
| Record name | 6-(bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101279-39-4 | |
| Record name | 6-(bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 6-(bromomethyl)quinoline in the synthesis of the quinoline antifolates described in the research?
A1: In this study, this compound serves as a crucial building block in the multi-step synthesis of various quinoline-based antifolates []. The researchers utilize a key reaction involving the coupling of this compound with different diethyl N-[4-(prop-2-ynylamino)benzoyl]-L-glutamates. This reaction leads to the formation of the desired quinoline antifolate structure. The bromine atom in this compound acts as a leaving group, facilitating this coupling reaction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

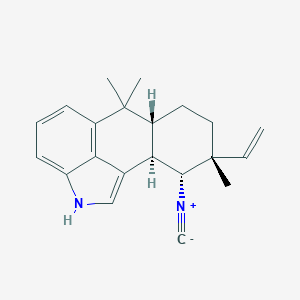
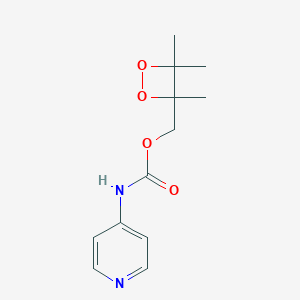
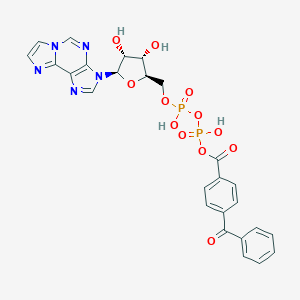
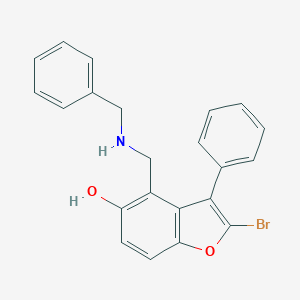
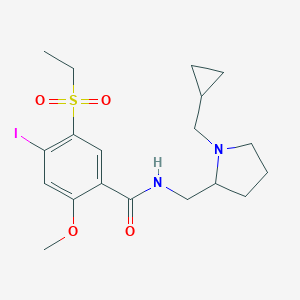
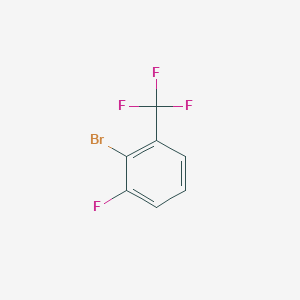
![7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid](/img/structure/B12570.png)
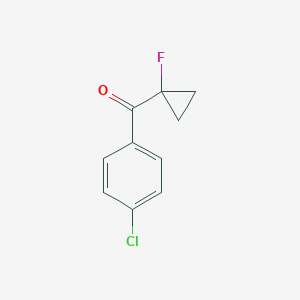
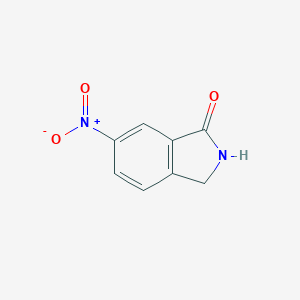
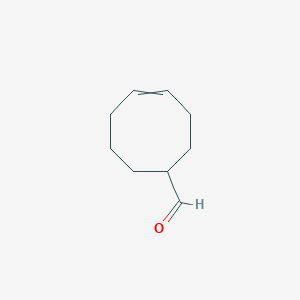
![5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B12585.png)
